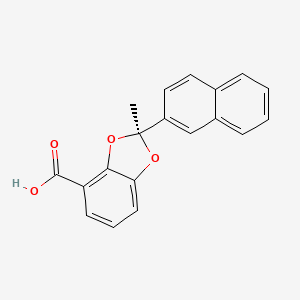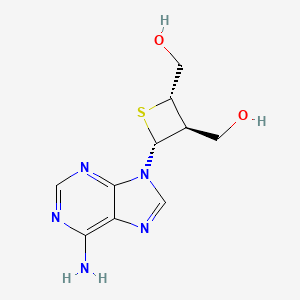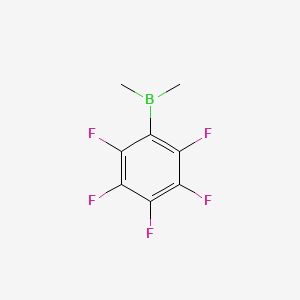![molecular formula C11H11F2N B14254381 4,5-difluoro-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene CAS No. 287973-26-6](/img/structure/B14254381.png)
4,5-difluoro-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Difluoro-10-azatricyclo[63102,7]dodeca-2,4,6-triene is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
The synthesis of 4,5-difluoro-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the hydrogenation of a precursor compound in the presence of a palladium-carbon catalyst. For example, 1-(4,5-diamino-10-azatricyclo[6.3.1.0]dodeca-2,4,6-trien-10-yl)-2,2,2-trifluoroethanone can be hydrogenated in methanol under hydrogen pressure to yield the desired product . Industrial production methods may involve similar catalytic hydrogenation processes, optimized for large-scale synthesis.
Chemical Reactions Analysis
4,5-Difluoro-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium-carbon catalyst.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine atoms, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include methanol as a solvent, hydrogen gas for reduction, and various oxidizing agents for oxidation. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4,5-Difluoro-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4,5-difluoro-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene involves its interaction with molecular targets such as enzymes and receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar compounds to 4,5-difluoro-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene include:
4,5-Dinitro-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene: Differing by the presence of nitro groups instead of fluorine atoms.
1-(4,5-Dinitro-10-azatricyclo[6.3.1.0]dodeca-2,4,6-trien-10-yl)-2,2,2-trifluoroethanone: A derivative with additional functional groups.
The uniqueness of this compound lies in its specific fluorine substitutions, which can significantly alter its chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
287973-26-6 |
|---|---|
Molecular Formula |
C11H11F2N |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
4,5-difluoro-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene |
InChI |
InChI=1S/C11H11F2N/c12-10-2-8-6-1-7(5-14-4-6)9(8)3-11(10)13/h2-3,6-7,14H,1,4-5H2 |
InChI Key |
KMIROODCYQMZLK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CNCC1C3=CC(=C(C=C23)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


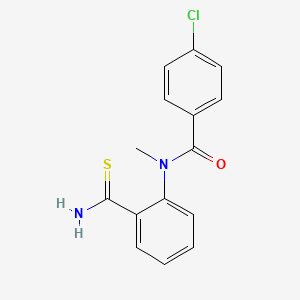
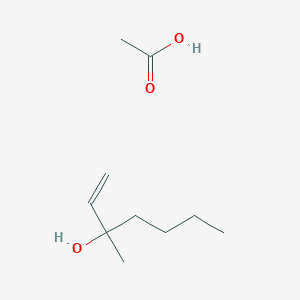
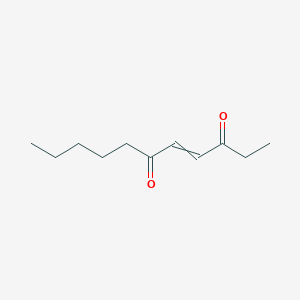
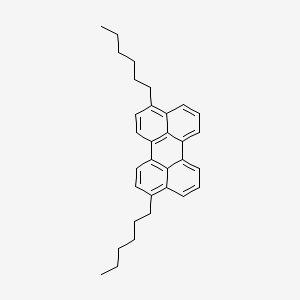
![7H-Furo[3,2-g][1]benzopyran-7-one, 2-bromo-9-methyl-](/img/structure/B14254326.png)
![Benzene, [(1Z)-5-chloro-1-pentenyl]-](/img/structure/B14254336.png)
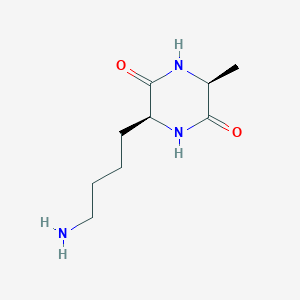
![Benzyl 4-[(hex-5-en-1-yl)oxy]benzoate](/img/structure/B14254357.png)
![2-[2-(2,4-Difluorophenyl)-1H-indol-3-YL]-N,N-dihexylacetamide](/img/structure/B14254361.png)
